molecular formula C23H19N5O2S B5332719 5-amino-6-[(Z)-(2-methylindol-3-ylidene)methyl]-2-[(2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

5-amino-6-[(Z)-(2-methylindol-3-ylidene)methyl]-2-[(2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B5332719
M. Wt: 429.5 g/mol
InChI Key: DPUJURYOHUNOPI-LFIBNONCSA-N
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Description

5-amino-6-[(Z)-(2-methylindol-3-ylidene)methyl]-2-[(2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-[(Z)-(2-methylindol-3-ylidene)methyl]-2-[(2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The starting materials often include indole derivatives, phenoxy compounds, and thiadiazole precursors. The key steps in the synthesis may involve:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of hydrazones.

    Introduction of the Thiadiazole Ring: This step involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides.

    Coupling Reactions: The indole and thiadiazole moieties are coupled under specific conditions, often involving the use of catalysts and solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, thiadiazole derivatives have shown promise as antimicrobial, antifungal, and anticancer agents. The specific compound may exhibit similar activities, making it a candidate for drug development and biological studies.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes and receptors could lead to the development of new pharmaceuticals.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-6-[(Z)-(2-methylindol-3-ylidene)methyl]-2-[(2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-6-[(Z)-(2-methylindol-3-ylidene)methyl]-2-[(2-chlorophenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
  • 5-amino-6-[(Z)-(2-methylindol-3-ylidene)methyl]-2-[(2-fluorophenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Uniqueness

The uniqueness of 5-amino-6-[(Z)-(2-methylindol-3-ylidene)methyl]-2-[(2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in its specific substitution pattern and the presence of both indole and thiadiazole moieties. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

5-amino-6-[(Z)-(2-methylindol-3-ylidene)methyl]-2-[(2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2S/c1-13-7-3-6-10-19(13)30-12-20-27-28-21(24)17(22(29)26-23(28)31-20)11-16-14(2)25-18-9-5-4-8-15(16)18/h3-11H,12,24H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUJURYOHUNOPI-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NN3C(=C(C(=O)N=C3S2)C=C4C(=NC5=CC=CC=C54)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC2=NN3C(=C(C(=O)N=C3S2)/C=C/4\C(=NC5=CC=CC=C54)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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